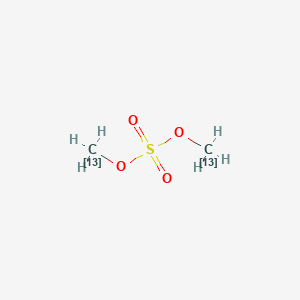

Di(113C)methyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

di(113C)methyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OS(=O)(=O)O[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-18-1 | |

| Record name | 286013-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Di ¹¹³c Methyl Sulfate

The synthesis of Di(¹¹³C)methyl sulfate (B86663), also known as Dimethyl-¹³C₂ sulfate, involves the incorporation of a stable carbon isotope, ¹³C, into the methyl groups of the dimethyl sulfate molecule. This process requires specialized synthetic strategies to ensure high isotopic enrichment and chemical purity.

The Compound: Di ¹³c Methyl Sulfate

Synthesis and Physicochemical Properties

The synthesis of Di(¹³C)methyl sulfate follows the established industrial methods for its unlabeled counterpart, substituting the standard starting materials with their ¹³C-labeled versions. The commercial production of dimethyl sulfate often involves the reaction of dimethyl ether with sulfur trioxide. wikipedia.orggoogle.com Therefore, the synthesis of the labeled compound would utilize di(¹³C)methyl ether.

(¹³CH₃)₂O + SO₃ → (¹³CH₃O)₂SO₂

Alternatively, laboratory syntheses involving the esterification of sulfuric acid with methanol (B129727) can be adapted. atamanchemicals.com In this approach, ¹³C-methanol serves as the labeled precursor.

2 ¹³CH₃OH + H₂SO₄ → (¹³CH₃O)₂SO₂ + 2 H₂O

The physicochemical properties of Di(¹³C)methyl sulfate are nearly identical to those of standard dimethyl sulfate, with the primary difference being its molar mass.

| Property | Value |

| Chemical Formula | (¹³CH₃)₂SO₄ |

| Molar Mass | Approx. 128.11 g/mol |

| Appearance | Colorless, oily liquid. wikipedia.orgwho.int |

| Melting Point | -32 °C. wikipedia.org |

| Boiling Point | 188 °C (decomposes). wikipedia.orgwho.int |

| Solubility | Reacts with water; miscible with many polar organic solvents. wikipedia.orgwho.int |

Spectroscopic Characteristics (NMR, Mass Spectrometry)

The defining feature of Di(¹³C)methyl sulfate is its spectroscopic signature, which is readily distinguishable from the unlabeled compound.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion of Di(¹³C)methyl sulfate will appear at a mass-to-charge ratio (m/z) that is two units higher than that of natural-abundance dimethyl sulfate. This clear mass shift allows for the unambiguous tracking of the ¹³C₂-methyl groups as they are transferred during a reaction, confirming their incorporation into a product molecule. nih.gov High-resolution mass spectrometry can easily resolve the labeled compound from its unlabeled counterpart and other isotopologues. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information based on the isotopic label.

¹H NMR: The proton signals for the methyl groups will appear as a doublet due to the strong one-bond coupling (¹JC-H) to the attached ¹³C atom. This is in contrast to the singlet observed for unlabeled dimethyl sulfate.

¹³C NMR: The ¹³C spectrum will show a single, strong resonance for the two equivalent, enriched methyl carbons. Specialized NMR experiments, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to create spectra that exclusively show signals from ¹³C-bound protons, allowing for clear differentiation and quantification in complex mixtures. acs.org This technique is invaluable for following the course of a reaction and identifying labeled products. nih.govnih.gov

Applications in Mechanistic Elucidation

The primary application of Di(¹³C)methyl sulfate is as a tracer in studies of reaction mechanisms. By using this doubly labeled reagent, chemists can precisely follow the fate of the methyl groups in a chemical or biological transformation.

When Di(¹³C)methyl sulfate is used to methylate a substrate, the resulting product will contain a ¹³CH₃ group. The presence and location of this group can be confirmed with certainty using MS and NMR. nih.gov This allows researchers to:

Verify Methyl Transfer: Confirm that methylation occurred and that the methyl group originated from the methylating agent.

Probe Reaction Pathways: In reactions with multiple potential methylation sites, analysis of the product by NMR can determine the exact location of the ¹³C label, revealing the reaction's regioselectivity.

Quantify Label Incorporation: The extent of ¹³C enrichment in the product can be measured by both MS and NMR to determine reaction yields and efficiencies. nih.govduke.edu

A key research area where this is applicable is in the study of protein structure through chemical modification. duke.edu Reductive methylation of lysine (B10760008) residues on a protein using ¹³C-labeled reagents allows the modified sites to be used as sensitive probes for NMR studies of protein interactions and dynamics. nih.govduke.edu Using Di(¹³C)methyl sulfate in related synthetic chemistry provides an unambiguous way to track the covalent modification of target molecules.

An in-depth analysis of the synthesis and preparation of Di(¹¹³C)methyl sulfate, a crucial isotopically labeled compound in various scientific fields, is presented in this article. The methodologies for its creation, purification, and characterization are explored in detail.

Advanced Spectroscopic Characterization of Di 113c Methyl Sulfate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Enriched Systems

NMR spectroscopy is a primary technique for determining the structure of organic compounds. When molecules are enriched with ¹³C, the resulting spectra offer enhanced signals and reveal specific carbon-proton and carbon-carbon interactions that are often difficult to observe at natural abundance (1.1%). ceitec.cz

In ¹³C NMR spectroscopy, the enrichment of Di(¹³C)methyl sulfate (B86663) significantly enhances the signal-to-noise ratio, allowing for rapid data acquisition. acs.org For Di(¹³C)methyl sulfate, the two methyl carbons are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum. When broadband proton decoupling is applied, this signal appears as a sharp singlet, as the coupling interaction with the methyl protons is removed. The chemical shift provides information about the electronic environment of the carbon atoms.

Table 1: Expected ¹³C NMR Spectroscopic Data for Di(¹³C)methyl sulfate

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~53-58 ppm | The resonance position of the equivalent ¹³C methyl carbons. |

Note: The exact chemical shift can vary depending on the solvent and experimental conditions.

The presence of ¹³C labeling has a distinct effect on the ¹H NMR spectrum. In unlabeled dimethyl sulfate, the six equivalent protons of the two methyl groups produce a single sharp peak. However, in Di(¹³C)methyl sulfate, the protons on each methyl group are directly bonded to a ¹³C nucleus. This results in splitting of the proton signal into a doublet due to one-bond scalar coupling (¹JC-H). nih.gov The magnitude of this coupling constant is a characteristic feature of the C-H bond. The presence of these ¹³C satellite peaks, which are very small in natural abundance spectra, become the main signal in the fully labeled compound. enovatia.com

Table 2: Expected ¹H NMR Spectroscopic Data for Di(¹³C)methyl sulfate

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~3.7-3.9 ppm | The resonance position of the methyl protons. enovatia.com |

| Multiplicity | Doublet | Due to one-bond coupling with ¹³C. |

Two-dimensional (2D) NMR techniques are invaluable for confirming molecular structure by showing correlations between different nuclei. rsc.org For Di(¹³C)methyl sulfate and its derivatives, several experiments are particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. hmdb.caresearchgate.netnih.gov For Di(¹³C)methyl sulfate, an HSQC spectrum would display a single cross-peak, connecting the proton signal (~3.8 ppm) with the carbon signal (~55 ppm), definitively confirming the C-H bond of the methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). ceitec.cz In a derivative of Di(¹³C)methyl sulfate where the labeled methyl group has been transferred to another molecule, HMBC can be used to establish long-range connectivity and confirm the position of the labeled methyl group within the new structure.

Table 3: Expected 2D NMR Correlations for Di(¹³C)methyl sulfate

| Experiment | Correlated Nuclei | Expected Correlation | Information Gained |

|---|---|---|---|

| HSQC | ¹H, ¹³C | δ(¹H) ~3.8 ppm ↔ δ(¹³C) ~55 ppm | Confirms the direct C-H bond in the methyl groups. |

Mass Spectrometry (MS) for Isotope Tracing and Molecular Identification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. The use of ¹³C labeling creates a distinct mass shift that is easily detectable.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For Di(¹³C)methyl sulfate, HRMS can confirm the incorporation of two ¹³C atoms and assess the isotopic purity of the sample. sigmaaldrich.com The molecular weight of the labeled compound is two mass units higher than its unlabeled counterpart due to the replacement of two ¹²C atoms with two ¹³C atoms.

Table 4: Theoretical Mass Comparison of Unlabeled and Labeled Dimethyl Sulfate

| Compound | Formula | Isotopic Composition | Theoretical Exact Mass [M] |

|---|---|---|---|

| Dimethyl sulfate | C₂H₆O₄S | ¹²C₂, ¹H₆, ¹⁶O₄, ³²S | 126.00108 u |

Tandem mass spectrometry (MS/MS) is a technique where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This provides detailed structural information and is particularly useful for isotope tracing. When Di(¹³C)methyl sulfate is analyzed by MS/MS, the mass of the fragment ions containing the labeled carbon atoms will be shifted. This allows researchers to track the fate of the ¹³C-methyl groups in chemical reactions or metabolic pathways. chrom-china.comnih.gov The fragmentation pattern can help elucidate the structure of reaction products or metabolites.

Table 5: Postulated MS/MS Fragmentation of Di(¹³C)methyl sulfate

| Parent Ion (m/z) | Postulated Fragment Ion | Formula of Fragment | Fragment m/z |

|---|---|---|---|

| 128.0 | [¹³CH₃SO₃]⁻ | ¹³CH₃O₃S | 95.97 |

| 128.0 | [HSO₄]⁻ | HO₄S | 96.96 |

Note: Fragmentation depends on ionization mode (positive/negative) and conditions. The fragments listed are illustrative examples.

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a powerful analytical technique that probes the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy provide complementary information about the molecular vibrations, allowing for a comprehensive analysis of the bonding and structure of Di(113C)methyl sulfate. The introduction of the heavier ¹³C isotope is expected to cause a redshift (a shift to lower wavenumbers) in the vibrational modes involving the carbon atoms, a phenomenon known as the isotopic effect.

The FTIR spectrum of unlabeled dimethyl sulfate has been well-characterized. Based on these established assignments, the predicted shifts for the key vibrational modes in this compound are detailed below. The primary effect of the ¹³C substitution is a decrease in the frequency of the C-H stretching and bending modes, as well as the C-O stretching vibrations, due to the increased reduced mass of the vibrating system.

Detailed Research Findings:

Theoretical calculations and empirical observations on other ¹³C-labeled organic molecules suggest that the magnitude of the isotopic shift is dependent on the degree of carbon atom displacement in a particular normal mode of vibration. For C-H stretching vibrations, the shift is generally smaller as the hydrogen atom's motion dominates. However, for modes with more significant carbon movement, such as C-O stretching and methyl rocking, a more pronounced shift is expected.

| Vibrational Mode | Unlabeled Dimethyl Sulfate Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3030 | ~3020 | Asymmetric and symmetric C-H stretching |

| δ(CH₃) | ~1465 | ~1450 | Asymmetric CH₃ deformation |

| ν(S=O) | ~1415 | ~1415 | Asymmetric S=O stretching |

| ρ(CH₃) | ~1180 | ~1170 | CH₃ rocking |

| ν(C-O) | ~1005 | ~985 | Asymmetric C-O stretching |

| ν(S-O) | ~830 | ~830 | Asymmetric S-O stretching |

Note: The wavenumbers for this compound are theoretical predictions based on the expected isotopic shifts from unlabeled dimethyl sulfate data. The actual experimental values may vary.

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it a valuable complement to FTIR spectroscopy.

In the context of this compound, Raman spectroscopy is instrumental in analyzing the symmetric vibrations of the molecule, such as the symmetric S=O and S-O stretching modes. The isotopic substitution at the carbon atoms is expected to have a similar red-shifting effect on the Raman-active modes involving the methyl groups as observed in FTIR spectroscopy.

Detailed Research Findings:

The Raman spectrum of unlabeled dimethyl sulfate shows strong bands corresponding to the symmetric stretching vibrations of the sulfate moiety. The C-H stretching and bending modes are also observable. For this compound, the most notable shifts are predicted for the symmetric C-H stretching and CH₃ deformation modes. The vibrations of the S-O framework are expected to be less affected by the carbon isotope substitution, as the sulfur and oxygen atoms are much heavier than carbon, and their motions are less coupled to the methyl group vibrations.

| Vibrational Mode | Unlabeled Dimethyl Sulfate Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | ~2960 | ~2950 | Symmetric C-H stretching |

| δ(CH₃) | ~1440 | ~1425 | Symmetric CH₃ deformation |

| ν(S=O) | ~1190 | ~1190 | Symmetric S=O stretching |

| ν(C-O) | ~1005 | ~985 | Symmetric C-O stretching |

| ν(S-O) | ~750 | ~750 | Symmetric S-O stretching |

Note: The wavenumbers for this compound are theoretical predictions based on the expected isotopic shifts from unlabeled dimethyl sulfate data. The actual experimental values may vary.

Mechanistic Investigations Utilizing Di 113c Methyl Sulfate As a Tracer

Elucidation of Alkylation Reaction Mechanisms

Di(¹³C)methyl sulfate (B86663) is particularly valuable for studying alkylation reactions, where a methyl group is transferred to a substrate. The ¹³C label acts as a spectroscopic and mass-based handle, allowing for precise tracking of the methyl group's journey from the reactant to the product.

Dimethyl sulfate is a classic electrophile known to participate in bimolecular nucleophilic substitution (S(_N)2) reactions. nih.govwikipedia.org The S(_N)2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The use of Di(¹³C)methyl sulfate provides definitive evidence for this pathway.

In a typical experiment, a nucleophile (Nu:⁻) is reacted with Di(¹³C)methyl sulfate. The reaction progress and product composition can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Reaction Scheme: Nu:⁻ + (¹³CH₃O)₂SO₂ → Nu-¹³CH₃ + ¹³CH₃OSO₃⁻

The presence of the ¹³C isotope in the methylated product (Nu-¹³CH₃) directly confirms that the methyl group has been transferred from the sulfate ester to the nucleophile. Furthermore, by quantifying the isotopic enrichment in the product, researchers can verify that the transfer occurs without dilution or scrambling of the isotope, which is a hallmark of a direct, concerted S(_N)2 mechanism.

| Compound | Expected Mass Peak (Unlabeled) | Expected Mass Peak (Using Di(¹³C)methyl sulfate) | Interpretation |

|---|---|---|---|

| Methylated Product (Nu-CH₃) | M | M+1 | Confirms the direct transfer of a single ¹³C-labeled methyl group. |

| Byproduct (CH₃OSO₃⁻) | 111 | 112 | Shows the remaining ¹³C-labeled methyl group on the methyl sulfate anion. |

Isotopic labeling is crucial for distinguishing between competing reaction mechanisms, such as the S(_N)2 and the unimolecular nucleophilic substitution (S(_N)1) pathways. While the S(_N)2 reaction is concerted, the S(_N)1 reaction proceeds through a discrete carbocation intermediate.

If a reaction with Di(¹³C)methyl sulfate were to proceed via an S(_N)1 mechanism, it would form a ¹³C-methyl carbocation (¹³CH₃⁺). This highly reactive intermediate could potentially undergo rearrangement or react with other species in the reaction mixture, leading to a variety of isotopically labeled side products. However, experimental studies using dimethyl sulfate consistently show clean methylation of the intended nucleophile, indicating a direct transfer. nih.gov The use of Di(¹³C)methyl sulfate reinforces this finding by demonstrating that the ¹³C label is found exclusively in the expected product, ruling out the formation of free carbocation intermediates.

| Reaction Pathway | Key Feature | Expected Location of ¹³C Label | Conclusion |

|---|---|---|---|

| S(_N)2 (Concerted) | Direct transfer | Exclusively in the primary product (Nu-¹³CH₃). | Consistent with dimethyl sulfate's known reactivity. |

| S(_N)1 (Stepwise) | Formation of ¹³CH₃⁺ intermediate | In the primary product and potentially in solvent-adducts or rearrangement products. | Not observed for typical dimethyl sulfate reactions. |

Kinetic Isotope Effect (KIE) Studies with Carbon-13 Enrichment

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step and the transition state of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k(L)) to the rate constant of the same reaction with a heavy isotope (k(H)). For carbon, the KIE is expressed as k((¹²C))/k((¹³C)). A KIE value greater than 1.0 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly weakened in the rate-determining step. wikipedia.orgnih.gov This is because the vibrational frequency of a bond with the heavier ¹³C isotope is lower, resulting in a lower zero-point energy and requiring more energy to break. wikipedia.org

In the methylation reaction using Di(¹³C)methyl sulfate, the key event is the cleavage of the ¹³C-O bond. By measuring the reaction rates of both the unlabeled (¹²C) and labeled (¹³C) dimethyl sulfate, a ¹³C KIE can be determined. A measured k((¹²C))/k((¹³C)) value significantly greater than 1 provides strong evidence that the cleavage of the carbon-oxygen bond is part of the rate-determining step of the reaction. For typical S(_N)2 reactions, primary ¹³C KIEs are often in the range of 1.02 to 1.06. cdnsciencepub.com

| Observed k((¹²C))/k((¹³C)) | Type of KIE | Interpretation |

|---|---|---|

| ~ 1.00 | No KIE | The ¹³C-O bond is not broken in the rate-determining step. |

| 1.02 - 1.06 | Normal Primary KIE | The ¹³C-O bond is broken in the rate-determining step, consistent with an S(_N)2 mechanism. |

| < 1.00 | Inverse KIE | Indicates a strengthening of bonding at the carbon center in the transition state, often seen in secondary KIEs. |

The magnitude of the ¹³C KIE can provide subtle details about the geometry and nature of the transition state. wayne.edunih.gov In an S(_N)2 reaction, the transition state involves the partial breaking of the bond to the leaving group (C-O) and the partial formation of the bond to the nucleophile (C-Nu). The extent of this bond breaking and making influences the vibrational frequencies at the transition state and, consequently, the KIE value.

Theoretical models and experimental data suggest that a more "symmetric" transition state, where the C-O bond is about 50% broken and the C-Nu bond is about 50% formed, will exhibit a maximal KIE. cdnsciencepub.com Conversely, an "early" transition state (little bond breaking) or a "late" transition state (extensive bond breaking) will show a smaller KIE. Therefore, by precisely measuring the ¹³C KIE for a reaction involving Di(¹³C)methyl sulfate, chemists can infer the character of the S(_N)2 transition state.

| Transition State Type | Description | Expected Relative ¹³C KIE Value |

|---|---|---|

| Early | Reactant-like; minimal C-O bond breaking. | Small (closer to 1.0) |

| Symmetric | Bond breaking and bond formation are roughly equal. | Maximum |

| Late | Product-like; significant C-O bond breaking. | Small (closer to 1.0) |

Pathway Tracing in Chemical Transformations

Beyond the study of a single reaction step, Di(¹³C)methyl sulfate is an invaluable tracer for mapping the flow of methyl groups through multi-step chemical or biological pathways. alfa-chemistry.comresearchgate.net By introducing a ¹³C-labeled methyl group into a system, researchers can follow its incorporation into various intermediates and final products. This is particularly useful in fields like metabolic engineering and drug metabolism studies. nih.govvanderbilt.edu

For example, in studying the biological methylation of a substrate, Di(¹³C)methyl sulfate could be used in an in vitro enzymatic assay. After the reaction, the biomolecules can be isolated and analyzed by NMR or MS. The presence and position of the ¹³C label would reveal the specific sites that have been methylated, helping to elucidate the enzyme's function and the broader metabolic network. This method allows for the qualitative identification of pathways and can be extended to quantitative flux analysis, which measures the rates of metabolic reactions within a biological system. nih.gov

Applications of Di 113c Methyl Sulfate in Advanced Organic Synthesis

Regioselective Methylation of Organic Substrates with Isotopic Specificity

The introduction of a ¹³C-labeled methyl group at a specific position within a molecule is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. Di(¹³C)methyl sulfate (B86663) serves as an efficient source of ¹³CH₃⁺ for these regioselective methylations.

While direct applications of di(¹³C)methyl sulfate for the synthesis of ¹³C-labeled phenols are not extensively documented in readily available literature, the analogous reactions with dimethyl sulfate are fundamental in organic chemistry. The Williamson ether synthesis, for instance, provides a general and reliable method for the preparation of ethers from phenols and alkylating agents. In this context, a phenoxide ion, generated by treating a phenol (B47542) with a suitable base, would readily react with di(¹³C)methyl sulfate to yield the corresponding ¹³C-labeled methyl ether.

For the synthesis of ¹³C-labeled phenols themselves, alternative strategies are often employed. One reported method involves a formal [5 + 1] cyclization using a 1,5-dibromo-1,4-pentadiene precursor and a ¹³C-labeled carbonate ester, such as [carbonyl-¹³C]dibenzyl carbonate, to introduce the labeled carbon into the aromatic ring. nih.govchemrxiv.org This approach has been utilized to prepare a variety of 1-¹³C-labeled phenols with high isotopic enrichment. chemrxiv.orguchicago.edu

| Entry | Phenol Product | Yield (%) | ¹³C Enrichment (%) |

|---|---|---|---|

| 1 | 2,6-Diphenyl phenol ([1-¹³C]4e) | High | >97 |

| 2 | 4-Phenyl phenol ([1-¹³C]4f) | 74 | >97 |

| 3 | Propofol ([1-¹³C]4a) | 79 | >97 |

Data sourced from studies on [5+1] cyclization for phenol synthesis. chemrxiv.orgacs.org

Although not a direct application of di(¹³C)methyl sulfate for phenol synthesis, this highlights the importance of isotopic labeling in this class of compounds. The subsequent methylation of these ¹³C-labeled phenols with di(¹³C)methyl sulfate would result in doubly labeled ethers, offering even greater utility in advanced analytical studies.

The methylation of amines to form ¹³C-labeled amines is a direct application of di(¹³C)methyl sulfate. Primary and secondary amines can be sequentially methylated to introduce one or more ¹³C-labeled methyl groups. This reaction is crucial for synthesizing internal standards for quantitative mass spectrometry, particularly in pharmacokinetic and metabolomic studies.

Similarly, the N-methylation of amides can be achieved using di(¹³C)methyl sulfate. The reaction typically requires a base to deprotonate the amide, forming an amidate anion that then acts as a nucleophile. This method provides access to a range of ¹³C-labeled N-methylamides, which are important in medicinal chemistry and for mechanistic investigations.

Thiols are readily methylated by di(¹³C)methyl sulfate to produce ¹³C-labeled thioethers. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, ensures an efficient reaction. This method is widely applicable and provides a simple route to isotopically labeled thioethers, which are valuable in studying biological processes involving sulfur-containing molecules. For instance, S-methyl isothiourea sulfate can be synthesized by reacting thiourea (B124793) with methyl sulfate, a reaction that could be adapted using di(¹³C)methyl sulfate to produce the labeled analogue. orgsyn.org

Incorporation of ¹³C-Labeled Methyl Groups into Complex Molecular Architectures

The introduction of ¹³C-labeled methyl groups into complex molecules is essential for understanding their biological activity and metabolic fate. Di(¹³C)methyl sulfate provides a direct method for achieving this, provided a suitable nucleophilic site is available within the target molecule.

Indolizine (B1195054) derivatives constitute a class of heterocyclic compounds with diverse biological activities. The functionalization of the indolizine core is an active area of research. While specific examples of methylation with di(¹³C)methyl sulfate are not prominent in the literature, the C3-position of indolizines is known to be susceptible to alkylation. rsc.org A potential strategy for introducing a ¹³C-labeled methyl group would involve the generation of a nucleophilic center at a specific position on the indolizine ring, followed by reaction with di(¹³C)methyl sulfate. This would provide a powerful tool for studying the mechanism of action and metabolic pathways of these important compounds.

Azetidinones, also known as β-lactams, are a critical class of antibiotics. The synthesis of isotopically labeled azetidinones is of significant interest for mechanistic studies of their antibacterial action and for understanding resistance mechanisms. The introduction of a ¹³C-labeled methyl group onto the azetidinone scaffold could be achieved by methylation of a suitable precursor. For example, if the azetidinone structure contains a nucleophilic nitrogen or oxygen atom, direct methylation with di(¹³C)methyl sulfate in the presence of a base could be a viable route.

Derivatization of Biological Precursors with Isotopic Tags

There is no specific information available in the reviewed literature regarding the use of Di(¹³C)methyl sulfate for the derivatization of biological precursors.

In principle, a ¹³C-labeled version of dimethyl sulfate could serve as a powerful reagent for introducing two ¹³C-methyl groups onto nucleophilic sites (such as amines, phenols, and thiols) in biological molecules. This would be advantageous for certain analytical applications, particularly NMR spectroscopy, where the ¹³C label provides a distinct signal for structural and dynamic studies of biomolecules. ukisotope.comnih.gov

However, the synthesis and application of other ¹³C-labeled reagents are more commonly described for such purposes. For instance, the synthesis of ¹³C-labeled iodoacetanilide has been reported for the covalent modification of cysteine residues in peptides, enabling quantitative analysis by mass spectrometry. nih.gov Similarly, ¹³C-methyl-labeled amino acids are synthesized and incorporated into proteins to facilitate NMR studies of large and complex proteins. rsc.org

The lack of documentation for Di(¹³C)methyl sulfate in this context suggests that either other reagents are preferred for their synthesis, stability, or specificity, or that its applications are not widely published.

Development of Novel Methylation Reagents and Strategies

The development of novel methylation reagents and strategies is an active area of research, particularly for the late-stage functionalization of complex molecules like pharmaceuticals. acs.orgstrath.ac.uk These efforts often focus on improving reaction conditions, enhancing selectivity, and expanding the range of compatible functional groups.

While dimethyl sulfate is a classic methylating agent, recent advancements have explored alternative reagents. For example, dimethyl carbonate is promoted as a greener methylating agent. nih.gov For isotopic labeling, the focus has been on developing robust methods for incorporating isotopes like ¹³C using versatile and readily available labeled precursors. A palladium-catalyzed approach for the methylation of aryl chlorides using potassium [¹³C]methyltrifluoroborate has been reported as a highly efficient method for late-stage isotopic labeling. strath.ac.uk

The potential role of Di(¹³C)methyl sulfate in developing novel methylation strategies is not documented in the available literature. While it could theoretically be used in studies aimed at elucidating reaction mechanisms through kinetic isotope effects or product analysis, there are no specific examples or research findings to report. The development of new methylation protocols often prioritizes reagents that are easily prepared from common isotopic sources like [¹³C]methane or [¹³C]carbon dioxide and are stable and safe to handle.

Di 113c Methyl Sulfate in Biochemical and Molecular Biology Research Methodologies

Probing Nucleic Acid Structures and Interactions

The chemical reactivity of Di(113C)methyl sulfate (B86663) makes it a powerful tool for elucidating the intricate structures of nucleic acids and their interactions with other molecules. It readily methylates specific, accessible bases in both RNA and DNA, providing single-nucleotide resolution data.

Dimethyl sulfate (DMS) is a preeminent chemical probe for determining RNA secondary structure because it rapidly and specifically modifies unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) bases at their Watson-Crick pairing faces. nih.govescholarship.org This modification pattern provides a direct readout of which nucleotides are single-stranded and thus available for base-pairing interactions.

A state-of-the-art technique that utilizes this chemistry is Dimethyl Sulfate Mutational Profiling with Sequencing (DMS-MaPseq). nih.govfrontiersin.org This method couples in vivo chemical modification with next-generation sequencing to profile RNA structures on a genome-wide scale. frontiersin.orgnih.gov Unlike earlier methods that relied on reverse transcriptase (RT) stopping at the modified base, DMS-MaPseq uses a specialized thermostable group II intron reverse transcriptase (TGIRT). nih.govnsf.gov This enzyme reads through the DMS-modified sites and instead incorporates mutations (mismatches) into the resulting cDNA. nih.govfrontiersin.org This "mutational profiling" approach offers a higher signal-to-noise ratio, reduces biases associated with RT stops, and allows for the detection of multiple structural features within a single RNA molecule. nih.govescholarship.org While the primary detection method is sequencing, the use of Di(113C)methyl sulfate could be applied in specialized mass spectrometry-based validation studies.

| Feature | DMS-Seq (RT Stop Method) | DMS-MaPseq (Mutational Profiling) |

|---|---|---|

| Detection Principle | Reverse transcriptase terminates at the modified base. frontiersin.org | A specialized reverse transcriptase (TGIRT) reads through the modification, introducing a mutation. nih.govnsf.gov |

| Signal Output | 3' ends of cDNA fragments map to modified sites. frontiersin.org | Mismatches in the sequenced cDNA indicate modified sites. nih.gov |

| Data Richness | Typically one modification detected per read. | Can report multiple modifications on a single cDNA fragment. nih.gov |

| Signal-to-Noise Ratio | Lower; can be affected by natural RNA degradation. frontiersin.org | Higher; reduces false-positive signals from RNA decay. frontiersin.org |

| Application Scope | Genome-wide in vivo structure profiling. frontiersin.org | Genome-wide and targeted analysis of even low-abundance RNAs. nih.govescholarship.org |

Methylating agents like dimethyl sulfate are potent tools for studying DNA damage and repair. nih.gov These agents add methyl groups to various nucleophilic sites on DNA bases, creating lesions such as N7-methylguanine and N3-methyladenine. researchgate.netmdpi.com These adducts can be mutagenic and cytotoxic if not repaired. nih.gov Cells have evolved multiple pathways to counteract this damage, including direct reversal of the methylation and base excision repair (BER). nih.govnih.gov

By treating cells with this compound, researchers can induce specific methylation damage. The heavy ¹³C label acts as a tracer, allowing the precise tracking of the methyl adducts through complex biological samples using mass spectrometry. This enables detailed studies into:

Adduct Formation: Identifying the specific bases that are most susceptible to methylation.

Repair Kinetics: Measuring the rate at which these ¹³C-labeled adducts are removed by cellular DNA repair machinery. mdpi.com

Pathway Elucidation: Distinguishing the roles of different repair pathways (e.g., direct reversal by MGMT vs. excision by DNA glycosylases in the BER pathway) in removing specific types of damage. nih.govmdpi.com

This isotopic labeling approach is crucial for differentiating experimentally induced alkylation from endogenous DNA methylation, which can have epigenetic functions. wustl.edu

| DNA Adduct | Primary Repair Pathway | Description of Mechanism |

|---|---|---|

| O⁶-methylguanine (O⁶-meG) | Direct Reversal (MGMT) | The O⁶-methylguanine-DNA methyltransferase (MGMT) protein directly transfers the methyl group from the guanine (B1146940) to one of its own cysteine residues. nih.govmdpi.com |

| N7-methylguanine (N7-meG) | Base Excision Repair (BER) | The bond between the base and the sugar is cleaved by a DNA glycosylase, followed by removal of the abasic site and synthesis of a new patch of DNA. mdpi.com |

| N3-methyladenine (N3-meA) | Base Excision Repair (BER) | Similar to N7-meG repair, initiated by the alkyladenine glycosylase (AAG). mdpi.com |

| N1-methyladenine (N1-meA) | Direct Reversal (AlkB Homologs) | AlkB family enzymes are demethylases that directly remove the methyl group. mdpi.com |

Methylation interference is a high-resolution technique used to identify the specific DNA bases that are critical for protein binding. nih.govnih.gov The method relies on the principle that methylating a key purine (B94841) residue within a protein's recognition sequence can prevent, or "interfere" with, the protein's ability to bind. nih.gov

The experimental workflow is as follows: A population of end-labeled DNA fragments is lightly treated with dimethyl sulfate, such that on average, only one modification occurs per molecule. nih.gov This modified DNA is then incubated with the protein of interest. The protein-DNA complexes are separated from the unbound DNA, typically using an electrophoretic mobility shift assay (EMSA). nih.gov Both the bound and unbound DNA fractions are then chemically cleaved at the methylated bases and analyzed on a sequencing gel. creativebiomart.net Positions where methylation prevents protein binding will be underrepresented in the bound fraction but enriched in the unbound fraction, precisely mapping the essential protein-DNA contacts in the major groove (guanine N7) and minor groove (adenine N3). researchgate.net

Applications in Proteomics Research

In proteomics, the isotopic ¹¹³C label of this compound is its most critical feature, enabling precise, mass spectrometry-based quantification and analysis of proteins and their modifications.

Stable isotope dimethyl labeling is a cost-effective, robust, and widely used method for relative quantification in proteomics. nih.govroyalsocietypublishing.org In this approach, peptides from different samples (e.g., treated vs. untreated cells) are chemically labeled with isotopically light or heavy dimethyl groups. nih.gov This is typically achieved by reacting the primary amines of the peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) with formaldehyde (B43269) and a reducing agent. nih.govisotope.com

By using normal formaldehyde (¹²CH₂O) for one sample and a heavy-isotope version (e.g., ¹³CD₂O) for another, the same peptide from the two samples will have a distinct mass difference that is detectable by a mass spectrometer. nih.gov The samples can then be mixed, processed, and analyzed in a single run, minimizing experimental variability. mtoz-biolabs.com The relative abundance of the peptide in the original samples is determined by comparing the signal intensities of the light and heavy isotopic pairs. nih.gov this compound can be used as an alternative chemical labeling agent to achieve similar derivatization of primary amines for quantitative analysis. This method is highly efficient and applicable to virtually any protein sample, which is an advantage over metabolic labeling methods like SILAC that are restricted to cultured cells. mtoz-biolabs.comcreative-proteomics.com

| Method | Labeling Principle | Advantages | Limitations |

|---|---|---|---|

| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines on peptides post-digestion using isotopic reagents. isotope.com | Cost-effective, high labeling efficiency, applicable to all sample types (cells, tissues). nih.govnih.gov | Labeling occurs after protein digestion, which can introduce some variability. mtoz-biolabs.com |

| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C-lysine) into proteins during cell growth. mtoz-biolabs.com | Very accurate; samples are mixed at the beginning of the workflow, minimizing handling errors. mtoz-biolabs.com | Limited to metabolically active, cultured cells; can be expensive. nih.gov |

| iTRAQ/TMT | Chemical labeling of peptides with isobaric tags. Peptides appear identical at the MS1 level but produce different reporter ions upon fragmentation (MS2). nih.gov | Allows for high-level multiplexing (analyzing many samples at once). | Can suffer from ratio compression issues; reagents are more expensive. nih.gov |

Protein methylation is a critical post-translational modification (PTM) that regulates protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. nih.gov While this process is catalyzed by specific methyltransferase enzymes in vivo, chemical methylation using reagents like this compound can be employed in vitro to probe protein structure and function. nih.govmdpi.com

By methylating accessible lysine, arginine, or histidine residues, researchers can mimic or block natural PTM sites. nih.gov The functional consequences of these modifications can then be assessed through activity assays or binding studies. Using the ¹³C-labeled version of the reagent is particularly powerful, as it allows investigators to use mass spectrometry or NMR spectroscopy to:

Identify the precise residues that have been modified.

Quantify the extent of methylation at each site.

Study the structural changes induced by the modification. For instance, the methylation of a lysine residue within a binding pocket could directly impact its interaction with a substrate or another protein, providing insight into the mechanism of regulation. nih.govmdpi.com

Elucidation of Enzymatic Methylation Pathways

The use of isotopically labeled compounds is a cornerstone in the elucidation of enzymatic reaction mechanisms, and Di(1¹³C)methyl sulfate serves as a powerful tool in studying enzymatic methylation pathways. While the naturally abundant carbon isotope is ¹²C, the use of molecules enriched with the stable, heavier isotope ¹³C at specific positions allows researchers to trace the transfer of methyl groups in complex biological systems.

Enzymatic methylation is a fundamental biological process involved in the regulation of gene expression, protein function, and metabolism. Enzymes known as methyltransferases catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a variety of acceptor substrates, including DNA, RNA, proteins, and small molecules.

By employing Di(1¹³C)methyl sulfate in in vitro enzymatic assays or as a precursor for the cellular synthesis of ¹³C-methylated SAM, researchers can track the fate of the labeled methyl group. The distinct mass of the ¹³C isotope allows for the detection and quantification of methylated products using mass spectrometry (MS). This approach provides definitive evidence of methyl transfer and can be used to identify the specific sites of methylation on a substrate molecule.

Table 1: Comparison of Isotopic Labeling Strategies for Studying Enzymatic Methylation

| Labeling Strategy | Description | Key Advantages | Analytical Techniques |

| Direct Methylation with Di(1¹³C)methyl Sulfate | In vitro chemical or enzymatic methylation of substrates using Di(1¹³C)methyl sulfate. | Precise control over the introduction of the ¹³C-methyl group. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Metabolic Labeling with ¹³C-precursors | Supplying cells or organisms with ¹³C-labeled precursors (e.g., [methyl-¹³C]methionine) for the biosynthesis of ¹³C-methylated S-adenosylmethionine (SAM). | Allows for the study of methylation events in a cellular context. | MS, NMR |

Detailed research findings have demonstrated the utility of this approach in various contexts. For instance, by incubating a purified methyltransferase with its substrate and ¹³C-methylated SAM, the resulting product will have a mass shift corresponding to the number of incorporated ¹³C-methyl groups. Subsequent analysis by tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue or nucleotide that has been modified. This level of detail is crucial for understanding the catalytic mechanism of the enzyme and the functional consequences of the methylation event.

Investigations into Lipidomics and Membrane Dynamics

Stable isotope labeling with compounds like Di(1¹³C)methyl sulfate provides a powerful avenue for investigating the complex fields of lipidomics and membrane dynamics. By introducing a ¹³C-label into lipid molecules, researchers can trace their synthesis, trafficking, and turnover in living cells and model membrane systems.

Cationic lipids are essential components of non-viral gene delivery systems, forming liposomes that can encapsulate and deliver nucleic acids into cells. 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely used cationic lipid, and its methyl sulfate salt is a common formulation. The synthesis of isotopically labeled variants of DOTAP, specifically with ¹³C in the methyl groups of the trimethylammonium headgroup, allows for detailed studies of its behavior during transfection.

The synthesis of a ¹³C-labeled DOTAP methyl sulfate variant would conceptually involve the quaternization of a tertiary amine precursor, 1,2-dioleoyl-3-dimethylamino-propane, using a ¹³C-labeled methylating agent, such as Di(1¹³C)methyl sulfate. This reaction introduces two ¹³C-methyl groups to the nitrogen atom, resulting in a permanently cationic headgroup with a distinct isotopic signature.

Table 2: Conceptual Synthesis of ¹³C-labeled DOTAP Methyl Sulfate

| Step | Reactants | Product | Purpose |

| 1 | 1,2-dioleoyl-sn-glycerol, Dimethylaminopropyl chloride | 1,2-dioleoyl-3-dimethylamino-propane | Synthesis of the tertiary amine precursor. |

| 2 | 1,2-dioleoyl-3-dimethylamino-propane, Di(1¹³C)methyl sulfate | Di(¹³C)methyl-DOTAP | Introduction of the ¹³C-label into the cationic headgroup. |

The successful synthesis of such labeled lipids enables a range of biophysical and cell-based assays to probe their properties.

The use of ¹³C-labeled cationic lipids, such as a Di(¹³C)methyl-DOTAP variant, in liposomal formulations opens up new possibilities for dissecting the mechanisms of transfection. When these labeled liposomes are used to deliver nucleic acids to cells, the ¹³C-label acts as a tracer that can be followed using techniques like mass spectrometry and solid-state NMR spectroscopy.

Research findings from studies using isotopically labeled lipids have provided valuable insights:

Cellular Uptake and Trafficking: By analyzing the lipid content of cells at different time points after transfection, researchers can quantify the amount of liposomal lipid that has been taken up. Furthermore, subcellular fractionation followed by mass spectrometric analysis of the ¹³C-labeled lipid can reveal its distribution among different organelles, shedding light on the endocytic pathways involved in liposome (B1194612) entry.

Lipid-Membrane Interactions: Solid-state NMR spectroscopy can be employed to study the interactions between the ¹³C-labeled headgroups of the cationic lipids and the components of cellular membranes. These studies can provide information on the orientation and dynamics of the lipid within the membrane, which is crucial for understanding how the liposome fuses with the endosomal membrane to release its cargo.

Stability and Degradation: The metabolic fate of the ¹³C-labeled lipid can be tracked over time to assess its stability and degradation within the cell. This information is important for understanding the long-term effects and potential cytotoxicity of the lipid carrier.

Table 3: Applications of ¹³C-labeled Cationic Lipids in Transfection Studies

| Research Area | Technique | Information Gained |

| Cellular Uptake and Trafficking | Mass Spectrometry | Quantification of liposome uptake and subcellular localization. |

| Lipid-Membrane Interactions | Solid-State NMR Spectroscopy | Information on lipid orientation, dynamics, and interactions with cellular membranes. |

| Lipid Stability and Metabolism | Mass Spectrometry | Determination of the metabolic fate and degradation pathways of the cationic lipid. |

Environmental and Atmospheric Research Applications of Methyl Sulfate Analogs

Tracing Atmospheric Transformation Pathways of Organosulfates

The use of isotopically labeled compounds is a powerful tool in elucidating complex reaction mechanisms in atmospheric chemistry. Di(13C)methyl sulfate (B86663), with its two carbon-13 isotopes, serves as a crucial tracer for understanding the atmospheric transformation pathways of organosulfates. Organosulfates are a significant component of atmospheric aerosols and play a role in the formation of secondary organic aerosols (SOA). d-nb.info The isotopic labeling of dimethyl sulfate allows researchers to distinguish it and its reaction products from naturally abundant organosulfate species.

When Di(13C)methyl sulfate is introduced into controlled laboratory settings that simulate atmospheric conditions, its transformation can be monitored using mass spectrometry techniques. The distinct mass-to-charge ratio of the 13C-labeled compounds enables clear identification of reaction intermediates and final products. This approach helps in tracking the incorporation of the methyl sulfate moiety into larger organic molecules and its subsequent chemical evolution.

Research findings have indicated that organosulfates can undergo various atmospheric reactions, including oxidation by hydroxyl radicals (HO•). copernicus.org The reaction of methyl sulfate with HO• radicals in the gas phase is a key process that can lead to the formation of inorganic sulfates. copernicus.org By using Di(13C)methyl sulfate, scientists can unequivocally follow the fate of the carbon atoms from the methyl groups throughout these reactions, confirming reaction pathways and quantifying product yields. This is particularly important for understanding the lifecycle of organosulfates and their contribution to aerosol properties and climate processes. copernicus.org

Table 1: Application of Di(13C)methyl sulfate in Atmospheric Transformation Studies

| Application Area | Technique Used | Information Gained |

|---|---|---|

| Tracing reaction pathways | Mass Spectrometry | Identification of 13C-labeled intermediates and products. |

| Quantifying product yields | Isotope Ratio Mass Spectrometry | Determination of the efficiency of different transformation pathways. |

| Elucidating reaction mechanisms | Kinetic Isotope Effect Studies | Understanding the rate-determining steps of atmospheric reactions. |

Quantum Chemical Calculations and Theoretical Modeling of Isotopic Species in Atmospheric Reactions

Quantum chemical calculations and theoretical modeling are indispensable tools for interpreting experimental data and gaining deeper insights into the mechanisms of atmospheric reactions involving isotopic species like Di(13C)methyl sulfate. acs.org These computational methods allow for the prediction of molecular structures, vibrational frequencies, and reaction energetics, which are essential for understanding the behavior of molecules in the atmosphere. nih.gov

Density Functional Theory (DFT) is a commonly employed method for these calculations. acs.org For Di(13C)methyl sulfate, DFT calculations can be used to predict its ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org These theoretical predictions can then be compared with experimental NMR data to confirm the structure of reaction products and intermediates. The accuracy of these predictions is crucial for the unambiguous identification of species in complex mixtures. researchgate.net

Furthermore, theoretical modeling can be used to investigate the kinetic isotope effects (KIEs) associated with reactions of Di(13C)methyl sulfate. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By calculating the KIE for proposed reaction mechanisms, researchers can determine which pathway is most likely to occur under specific atmospheric conditions. These calculations provide a molecular-level understanding of the reaction dynamics that would be difficult to obtain through experimental measurements alone.

Table 2: Theoretical Parameters Calculated for Di(13C)methyl sulfate

| Parameter | Computational Method | Significance |

|---|---|---|

| ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP) | Structural elucidation of reaction products. nih.govacs.org |

| Vibrational Frequencies | DFT | Identification of isotopic species via infrared spectroscopy. |

| Reaction Energetics | Ab initio methods | Determination of reaction feasibility and product stability. |

| Kinetic Isotope Effects | Transition State Theory | Elucidation of reaction mechanisms and rate-limiting steps. |

Mechanistic Studies of Aqueous-Phase Reactions Involving Methyl Sulfates

Aqueous-phase reactions within atmospheric aerosols and cloud droplets are critical for the formation and transformation of organosulfates. copernicus.org Isotopic labeling with ¹³C in Di(113C)methyl sulfate is a powerful technique for unraveling the intricate mechanisms of these reactions. nih.gov The presence of the ¹³C label allows for the precise tracking of the methyl groups as they participate in various chemical transformations within the aqueous phase.

One important area of study is the hydrolysis of methyl sulfates. By monitoring the formation of ¹³C-labeled methanol (B129727) and sulfate ions, researchers can determine the rates and mechanisms of these hydrolysis reactions under different environmental conditions, such as varying pH and temperature. This information is vital for accurately modeling the lifetime of organosulfates in the atmospheric aqueous phase.

Moreover, this compound can be used to investigate the role of methyl sulfates as methylating agents in aqueous environments. The transfer of a ¹³C-methyl group to other organic or inorganic species can be followed, providing direct evidence for methylation reactions. These studies are crucial for understanding the potential for organosulfates to alter the chemical composition and reactivity of other atmospheric compounds. The use of isotopically labeled compounds in combination with advanced analytical techniques provides detailed mechanistic insights that are essential for a comprehensive understanding of atmospheric chemistry. uea.ac.uk

Table 3: Investigated Aqueous-Phase Reactions with this compound

| Reaction Type | Experimental Probe | Mechanistic Insight |

|---|---|---|

| Hydrolysis | ¹³C NMR, Mass Spectrometry | Determination of hydrolysis rates and pathways. |

| Nucleophilic Substitution | Isotope Labeling Studies | Identification of methylation products and reaction kinetics. |

| Radical Reactions | Electron Paramagnetic Resonance (EPR) with spin trapping | Characterization of radical intermediates and their reaction pathways. |

| Compound Name |

|---|

| This compound |

| Organosulfates |

| Secondary Organic Aerosols (SOA) |

| Hydroxyl radicals (HO•) |

| Inorganic sulfates |

| Methanol |

Future Research Directions and Methodological Advancements

Integration of Di(113C)methyl Sulfate (B86663) in Multimodal Isotopic Labeling Strategies

The true power of isotopic labeling is often realized when multiple isotopic probes are used in concert. The integration of Di(113C)methyl sulfate into multimodal strategies, which combine different stable isotopes like deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), promises to provide a more holistic view of complex biological systems.

In this approach, this compound would serve to introduce ¹³C-methyl groups onto target molecules, allowing researchers to specifically track methylation events and the subsequent metabolic fate of these methylated species. This can be combined with other labeling techniques, for instance, growing organisms on ¹⁵N-labeled media to globally label proteins and nucleic acids. nih.gov By using analytical techniques that can differentiate between these isotopes, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, a multi-layered map of metabolic and regulatory pathways can be constructed.

A key application lies in proteomics and the study of post-translational modifications. The specific introduction of ¹³C-labeled methyl groups can be used to quantify protein methylation dynamics. nih.gov When combined with global ²H or ¹⁵N labeling, it becomes possible to simultaneously monitor protein synthesis, turnover, and modification in response to various stimuli. This dual-labeling strategy enhances the ability to distinguish between pre-existing and newly synthesized methylated proteins.

Furthermore, in metabolomics, combining ¹³C-methylation tracking with ¹⁵N-labeled tracers for amino acid metabolism or ²H₂O for probing de novo lipogenesis can elucidate the intricate connections between different metabolic networks. nih.gov The ability to follow carbon from the methyl group of methionine (via this compound) alongside nitrogen from amino acids provides unprecedented detail on how one-carbon metabolism is integrated with central carbon and nitrogen metabolism. This strategy is particularly valuable for untargeted metabolomics, where ¹³C labeling helps to distinguish true biological metabolites from background noise and chemical artifacts in techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgresearchgate.net

Table 1: Examples of Multimodal Isotopic Labeling Strategies Incorporating ¹³C-Methyl Labeling| Combined Isotope | Research Area | Scientific Question Addressed | Primary Analytical Technique |

|---|---|---|---|

| ¹⁵N (e.g., ¹⁵NH₄Cl) | Proteomics | How do protein synthesis and methylation rates change in response to cellular stress? | LC-MS/MS |

| ²H (e.g., D₂O) | Lipidomics | What is the interplay between methylation pathways and de novo fatty acid synthesis? | High-Resolution Mass Spectrometry |

| ¹³C (e.g., ¹³C-Glucose) | Metabolomics | How are one-carbon units from methylation integrated with central carbon metabolism? | NMR and Mass Spectrometry |

| ¹⁸O (e.g., H₂¹⁸O) | DNA/RNA Modification | Investigating the dynamics of oxidative damage and repair in methylated nucleic acids. | Isotope-Ratio Mass Spectrometry |

Development of Novel Spectroscopic and Imaging Techniques for ¹³C Tracking

The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus present sensitivity challenges for its detection. frontiersin.orgnih.gov However, ongoing advancements in spectroscopic and imaging technologies are continuously pushing the boundaries of what can be achieved with ¹³C-labeled compounds.

A significant breakthrough is the use of hyperpolarization techniques, particularly dissolution dynamic nuclear polarization (d-DNP). nih.govnih.gov Hyperpolarization can increase the ¹³C NMR signal by several orders of magnitude (10,000-fold or more), enabling real-time imaging of metabolic processes in vivo. researchgate.netnih.gov Future applications could involve administering a hyperpolarized ¹³C-labeled precursor that is a substrate for methylation, followed by tracking the appearance of the hyperpolarized ¹³C-methyl group in various biomolecules using magnetic resonance spectroscopic imaging (MRSI). nih.gov This would offer a non-invasive window into methylation dynamics within living organisms, with profound implications for cancer diagnosis and therapy monitoring. nih.govescholarship.orggithub.io For example, studies have successfully used hyperpolarized [1-¹³C]pyruvate to image metabolism in tumors and other tissues like the brain, heart, and kidneys. nih.govgithub.iorsna.org

In the realm of NMR spectroscopy, the development of more sensitive cryoprobes and higher field magnets continues to improve the detection of ¹³C. researchgate.net Advanced multi-dimensional NMR experiments, such as the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE), become far more powerful with ¹³C enrichment, allowing for the direct tracing of carbon-carbon bonds and the elucidation of complex molecular structures and metabolic pathways. frontiersin.org While direct ¹³C NMR detection is challenging, indirect methods that detect protons attached to ¹³C nuclei offer significantly higher sensitivity and are a powerful alternative for measuring ¹³C fractional enrichment in vivo. nih.govresearchgate.net

Table 2: Advanced Techniques for ¹³C Tracking| Technique | Principle | Key Advantage | Future Application with ¹³C-Methyl Labeling |

|---|---|---|---|

| Hyperpolarized ¹³C MRI/MRSI | Increases the polarization of ¹³C nuclei, boosting the MR signal by >10,000-fold. researchgate.netnih.gov | Enables real-time, non-invasive metabolic imaging in vivo. nih.gov | Tracking the flux of ¹³C-methyl groups in disease models to assess methylation pathway activity. |

| High-Field NMR Spectroscopy | Utilizes powerful magnetic fields (e.g., >7T) to increase signal dispersion and sensitivity. researchgate.net | Improved resolution and detection of low-concentration ¹³C-labeled metabolites. | Detailed structural and dynamic studies of proteins and nucleic acids methylated with this compound. |

| Indirect ¹H-[¹³C] NMR | Detects protons directly bonded to ¹³C, leveraging the higher sensitivity of ¹H detection. nih.gov | Higher sensitivity than direct ¹³C detection for quantifying isotopic enrichment. nih.gov | Precise quantification of methylation levels in biological samples. |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio, allowing clear separation of isotopologues. | Accurate quantification of relative isotopic abundance in complex mixtures. | Untargeted metabolomics to identify all downstream metabolites of a ¹³C-methylation event. |

Computational Chemistry Approaches for Predicting Reactivity of Labeled Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. In the context of isotopic labeling, these methods can be used to predict the reactivity of this compound and the properties of the resulting labeled molecules, guiding experimental design and aiding in the interpretation of complex data.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT) and semi-empirical approaches, can be used to model the reaction mechanisms of methylation. digitellinc.com By calculating transition state energies and reaction energy profiles, researchers can predict the regioselectivity and kinetic isotope effects of methylation reactions involving this compound. This is crucial for understanding whether the isotopic label alters the chemical behavior of the molecule, a key consideration in tracer studies. While isotopic substitution rarely changes the fundamental chemistry, subtle kinetic isotope effects can occur, and computational models can help quantify these effects.

Furthermore, computational approaches are invaluable for predicting the spectroscopic properties of ¹³C-labeled molecules. For example, QM calculations can predict NMR chemical shifts and coupling constants for ¹³C-labeled compounds. These predicted spectra can serve as a reference to aid in the assignment of complex experimental NMR spectra, which is particularly useful in metabolomics for identifying novel or unexpected metabolites.

In silico modeling is also essential for optimizing isotopic labeling strategies. nih.gov By simulating metabolic networks and the flow of isotopes through them, researchers can computationally test which labeling pattern will provide the most information for a specific biological question. nih.gov This allows for the rational design of experiments, ensuring that the chosen isotopic tracer, such as this compound, is used in a way that maximizes the chances of elucidating the fluxes of interest. These predictive models can be validated and refined using experimental data, creating a powerful feedback loop between in silico prediction and in vivo or in vitro experimentation. digitellinc.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Di(113C)methyl sulfate in laboratory settings?

- Methodological Answer : Safety protocols must align with hazardous chemical handling guidelines. Key steps include:

- Training : Mandatory training on hazards, decontamination, and emergency procedures (e.g., spill containment, eyewash station use) .

- Documentation : Maintain records of user training and SOP adherence.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis or handling.

- Decontamination : Ethanol or sodium bicarbonate solutions neutralize residual dimethyl sulfate derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Prioritize techniques that verify isotopic labeling and purity:

- NMR Spectroscopy : ¹H and ¹³C NMR identify isotopic incorporation at the 113C position and confirm methyl sulfate group connectivity .

- HPLC : Assess purity and stability under varying pH/temperature conditions.

- ESI-MS : Validate molecular weight and isotopic distribution .

- Cross-Validation : Combine NMR with FT-IR to confirm functional groups (e.g., sulfate ester peaks at ~1200 cm⁻¹) .

Q. How can researchers optimize synthesis protocols for this compound to ensure isotopic fidelity?

- Methodological Answer :

- Isotopic Precursors : Use ¹³C-labeled methanol or sulfuric acid to minimize unlabeled byproducts.

- Reaction Monitoring : Track reaction progress via TLC or in-situ NMR to halt synthesis at optimal yield.

- Purification : Employ column chromatography with silica gel, followed by recrystallization in ethanol/ether mixtures to isolate pure product .

Advanced Research Questions

Q. How can researchers design in vivo experiments to investigate this compound’s role in modulating ER stress responses?

- Methodological Answer :

- Model Systems : Use Plp2-deficient mice or human fibroblasts with the PLP2 (−113C>A) variant to study ER stress sensitivity .

- Dosing Regimens : Administer this compound at subtoxic concentrations (e.g., 0.1–1 µM) to isolate isotopic effects.

- Endpoint Assays : Measure ER stress markers (e.g., GRP78, CHOP) via qPCR/Western blot and correlate with isotopic tracer distribution .

- Controls : Include wild-type controls and untreated cohorts to baseline stress responses .

Q. What strategies resolve contradictions in isotopic tracing data when studying this compound’s metabolic pathways?

- Methodological Answer :

- Multi-Modal Analysis : Combine LC-MS (for isotopic distribution) with radiometric assays (e.g., ³H/¹⁴C cross-validation) to confirm tracer incorporation .

- Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability in sample preparation .

- Error Source Identification : Audit methodological limitations (e.g., column bleed in GC-MS) that skew isotopic ratios .

Q. How can researchers integrate findings from isotopic labeling experiments with biochemical assays to elucidate reaction mechanisms?

- Methodological Answer :

- ITC/DSF Integration : Use Isothermal Titration Calorimetry (ITC) to quantify binding affinity (e.g., MST4 kinase inhibition by this compound derivatives) and Differential Scanning Fluorimetry (DSF) to assess thermal stability changes .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹³C-labeled vs. unlabeled compounds to identify rate-determining steps .

- Computational Modeling : Dock this compound into enzyme active sites (e.g., BMPR2 kinase) using tools like AutoDock Vina to predict binding modes .

Q. What systematic approaches address gaps in literature on this compound’s neurotoxicological profile?

- Methodological Answer :

- Systematic Reviews : Follow PRISMA guidelines to aggregate preclinical data, prioritizing studies with robust exposure metrics (e.g., dose-response curves) .

- Meta-Analysis : Pool data from in vitro neurotoxicity assays (e.g., neurite outgrowth inhibition) using random-effects models to quantify effect sizes .

- Mechanistic Studies : Prioritize RNA-seq or proteomics in neuronal cell lines to identify pathways (e.g., oxidative stress, DNA alkylation) linked to isotopic labeling .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC₅₀ calculations using GraphPad Prism).

- Uncertainty Quantification : Report 95% confidence intervals and apply Bonferroni correction for multiple comparisons .

- Reproducibility : Share raw data (e.g., via Zenodo) and metadata (e.g., solvent purity, incubation times) to enable replication .

Q. What frameworks synthesize findings from isotopic labeling studies and biochemical assays into a cohesive narrative?

- Methodological Answer :

- Evidence Synthesis : Use GRADE criteria to weight study quality, emphasizing controlled in vivo models and mechanistic assays .

- Visual Synthesis : Create conceptual diagrams linking isotopic tracer distribution (e.g., autoradiography images) to pathway dysregulation (e.g., ER stress signaling) .

- Limitations Section : Explicitly address methodological conflicts (e.g., discrepancies between in vitro and in vivo metabolic rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.